(3R)-3-(4-fluorophenyl)morpholine
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Overview
Description
(3R)-3-(4-fluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-fluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-fluorophenyl)morpholine typically involves the reaction of morpholine with a fluorinated aromatic compound under specific conditions. One common method involves the use of (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated morpholine ring.
Scientific Research Applications
(3R)-3-(4-fluorophenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(4-chlorophenyl)morpholine: Similar structure but with a chlorine atom instead of fluorine.
(3R)-3-(4-bromophenyl)morpholine: Contains a bromine atom in place of fluorine.
(3R)-3-(4-methylphenyl)morpholine: Features a methyl group instead of a halogen.
Uniqueness
(3R)-3-(4-fluorophenyl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.
Biological Activity
(3R)-3-(4-fluorophenyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted at the 3-position with a 4-fluorophenyl group. The presence of fluorine atoms is significant as they enhance the compound's metabolic stability and binding affinity to biological targets, making it particularly valuable in drug development.
The mechanism of action of this compound involves its interaction with various molecular targets. The fluorophenyl group increases binding affinity to specific receptors or enzymes, while the morpholine ring modulates pharmacokinetic properties. This dual action can lead to enhanced efficacy in therapeutic applications, particularly in cancer treatment and neurological disorders .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, related morpholine derivatives have been found to significantly reduce cell viability in various cancer models through mechanisms involving caspase activation and mitochondrial dysfunction .
- Inhibition of Enzymatic Activity : This compound has been implicated in the inhibition of specific enzymes involved in metabolic pathways. Its structural features allow it to act as a potent inhibitor against enzymes like α/β-hydrolase domain-containing proteins, which are relevant in lipid metabolism and signaling pathways .
- Neuroprotective Effects : Morpholine derivatives have shown promise in neuroprotection by modulating pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases .
1. Antitumor Efficacy
A study investigating the effects of this compound on lung cancer cells demonstrated a significant reduction in cell proliferation. The compound induced apoptosis through the activation of caspase-3, leading to increased DNA fragmentation and mitochondrial membrane potential loss. The IC50 values for these effects were reported around 35 μM, indicating potent activity against cancer cells .
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | 35 | Induction of apoptosis via caspase activation |
Control Compound | N/A | No significant effect |
2. Enzyme Inhibition
Another study focused on the inhibitory effects of this compound on α/β-hydrolase domain enzymes. The compound exhibited an IC50 value of approximately 0.1 μM against ABHD4, highlighting its potential for therapeutic applications in metabolic disorders.
Target Enzyme | IC50 (μM) |
---|---|
ABHD4 | 0.1 |
ABHD3 | 0.03 |
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(3R)-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1 |
InChI Key |
VURZDWDKDQRYTJ-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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